Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate is a complex organic compound with the molecular formula C12H6BrCl3FNO2 and a molecular weight of 401.44 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination, chlorination, and fluorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of inert atmospheres and specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline core .
Scientific Research Applications
Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound’s biological activity is studied to understand its effects on different biological pathways.
Chemical Research: It serves as a model compound for studying the reactivity and properties of halogenated quinolines.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The halogen atoms and the quinoline core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: Similar in structure but differs in the presence of a quinazoline core instead of a quinoline core.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar but with different positions of halogen atoms.
Uniqueness
Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate is unique due to its specific arrangement of halogen atoms and the presence of an ethyl ester group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H6BrCl3FNO2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H6BrCl3FNO2/c1-2-20-12(19)6-8(15)4-3-5(14)7(13)9(17)10(4)18-11(6)16/h3H,2H2,1H3 |
InChI Key |
ZHLKBAAHRUHPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)Cl)Cl |
Origin of Product |
United States |
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